2-[2-methoxy-4-(6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide
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Overview
Description
2-[2-methoxy-4-(6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a pyrazolopyridine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
The synthesis of 2-[2-methoxy-4-(6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Methoxylation: Introduction of the methoxy group at the desired position.
Acetamide formation: This step involves the reaction of the intermediate with acetic anhydride or a similar reagent to form the acetamide group.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
2-[2-methoxy-4-(6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: The methoxy and acetamide groups can be substituted under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: The pyrazolopyridine core is known for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-methoxy-4-(6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The pyrazolopyridine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid .
- 2-(2-methoxy-5-(1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy)acetamide .
These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of 2-[2-methoxy-4-(6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide lies in its specific substitution pattern and the presence of the acetamide group, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C15H16N4O4 |
---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
2-[2-methoxy-4-(6-oxo-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C15H16N4O4/c1-22-12-4-8(2-3-11(12)23-7-13(16)20)9-5-14(21)18-15-10(9)6-17-19-15/h2-4,6,9H,5,7H2,1H3,(H2,16,20)(H2,17,18,19,21) |
InChI Key |
JIIIEWFGOQXPAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C=NN3)OCC(=O)N |
Origin of Product |
United States |
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